molecular formula C20H11BrO4 B4896421 3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione

3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione

Cat. No. B4896421
M. Wt: 395.2 g/mol
InChI Key: WEFVGUKZSRKNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione, also known as BBMN, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione is its relatively simple synthesis method, which makes it accessible for lab experiments. However, its low solubility in water and other solvents can be a limitation for some experiments.

Future Directions

Future research on 3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione could focus on optimizing its synthesis method, improving its solubility, and further investigating its mechanism of action. Additionally, studies could explore the potential of this compound in combination with other anticancer agents or as a drug delivery system.

Synthesis Methods

3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione can be synthesized through a multistep reaction involving the condensation of 2-hydroxy-1,4-naphthoquinone with 4-bromobenzoyl chloride, followed by cyclization with acetic anhydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies in mice have also shown promising results, with this compound inhibiting tumor growth and prolonging survival.

properties

IUPAC Name

3-(4-bromobenzoyl)-2-methylbenzo[g][1]benzofuran-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO4/c1-10-15(17(22)11-6-8-12(21)9-7-11)16-19(24)18(23)13-4-2-3-5-14(13)20(16)25-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVGUKZSRKNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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